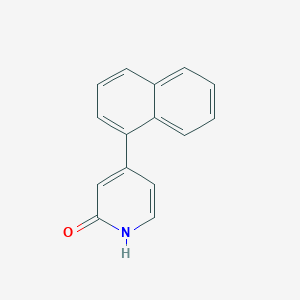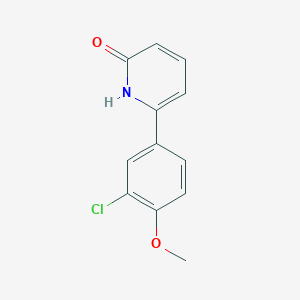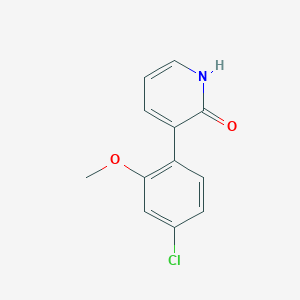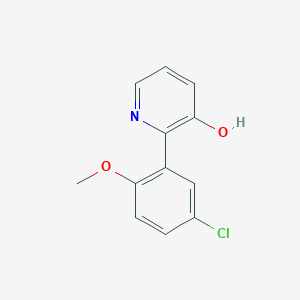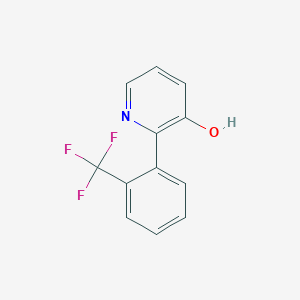
3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95% (3-H2-2-TFMP) is an important organic compound used in the synthesis of various pharmaceuticals and other important products. It is a versatile compound with a wide range of applications in scientific research, pharmaceuticals and other industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-H2-2-TFMP.
科学研究应用
3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including organic chemistry, pharmaceuticals, and material science. In organic chemistry, 3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95% has been used as a building block for the synthesis of other compounds, such as heterocyclic compounds and polymers. In pharmaceuticals, it has been used as an intermediate for the synthesis of various drugs, such as anti-inflammatory drugs, anti-depressants, and anti-cancer drugs. In material science, it has been used as a cross-linking agent for polymers, as well as a starting material for the synthesis of polymeric materials.
作用机制
The mechanism of action of 3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95% is not yet fully understood. However, it is known that the compound can act as a nucleophile, attacking electrophilic centers in organic molecules. This allows it to form covalent bonds with other molecules, which can be used to synthesize various compounds and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95% are not yet fully understood. However, it is known that the compound can act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to a reduction in inflammation and pain.
实验室实验的优点和局限性
The main advantage of using 3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95% in lab experiments is its high yield (95%), which makes it a cost-effective starting material for organic synthesis. The compound is also relatively stable and can be stored for long periods of time without degradation. However, the compound can be toxic if not handled properly, and should be used in a well-ventilated environment.
未来方向
There are a number of potential future directions for 3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95%. These include further research into its mechanism of action, as well as its potential applications in drug development and material science. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic treatments for various diseases. Finally, the compound could be used in the synthesis of new polymers and materials with unique properties.
合成方法
3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95% can be synthesized from the reaction of 2-trifluoromethylphenylboronic acid with 4-aminopyridine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as acetonitrile, and the product is isolated by simple filtration. The yield of the reaction is typically 95%, which is why the compound is often referred to as 3-Hydroxy-2-(2-trifluoromethylphenyl)pyridine, 95%, 95%.
属性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-5-2-1-4-8(9)11-10(17)6-3-7-16-11/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKIYJTRDDZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683012 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261466-20-9 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

